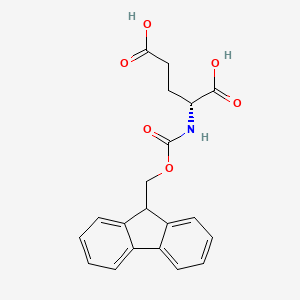

Fmoc-D-Glu-OH

Description

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWHIXHJNNGLU-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654469 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104091-09-0 | |

| Record name | N-FMOC-D-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104091-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Incorporation of Fmoc-D-Glu-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Nα-Fmoc-D-glutamic acid γ-tert-butyl ester (Fmoc-D-Glu(OtBu)-OH) in the realm of solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids into peptide chains is a pivotal strategy in modern drug discovery and development, offering significant advantages in terms of peptide stability, conformational constraint, and biological activity. This document provides a comprehensive overview of the principles, quantitative data, experimental protocols, and biological significance associated with the use of this key building block.

The Core Principles of Utilizing Fmoc-D-Glu-OH in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble resin support. The most widely adopted methodology is the Fmoc/tBu strategy, which relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile protecting groups for the amino acid side chains.

Fmoc-D-Glu(OtBu)-OH is a specifically designed derivative for this strategy. The Fmoc group safeguards the α-amino function during the coupling of the carboxyl group to the preceding amino acid in the growing peptide chain. This protecting group is readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups or the peptide-resin linkage.

The side chain of D-glutamic acid possesses a γ-carboxyl group that must also be protected to prevent unwanted side reactions during peptide synthesis. The tert-butyl (OtBu) ester is the most common protecting group for this purpose in Fmoc-SPPS. It is stable to the basic conditions used for Fmoc deprotection but is efficiently cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the peptide from the resin. This orthogonality of the protecting groups is fundamental to the success of Fmoc/tBu-based SPPS.

The primary rationale for incorporating D-amino acids, such as D-glutamic acid, into a peptide sequence is to enhance its metabolic stability.[1] Peptides composed entirely of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in biological systems. The stereochemistry of D-amino acids is not recognized by most endogenous proteases, rendering peptides containing them significantly more resistant to enzymatic cleavage.[1] This increased stability can lead to a longer in vivo half-life, a critical attribute for therapeutic peptides.

Data Presentation: Physicochemical Properties and Synthesis Outcomes

The successful incorporation of this compound into a peptide sequence is dependent on its purity and the efficiency of the coupling reactions. The following tables summarize key data related to this amino acid derivative and representative outcomes of peptide synthesis.

| Property | Value | Reference |

| Chemical Formula | C24H27NO6 | [2] |

| Molecular Weight | 425.47 g/mol | [2] |

| Appearance | White to off-white powder | |

| Melting Point | 80-95 °C | [2] |

| Purity (HPLC) | ≥98.0% | [2] |

| Enantiomeric Purity | ≥99.5% | [2] |

| Storage Temperature | 2-8°C |

Table 1: Physicochemical Properties of Fmoc-D-Glu(OtBu)-OH.

| Peptide | Synthesis Protocol | Crude Yield (%) | Purity (%) | Specific Yield (%) | Reference |

| NBC112 | Tea Bag | 10 | >95 | 8 | [4] |

| Microwave | 55 | >95 | 43 | [4] | |

| Manual | 75 | >95 | 64 | [4] | |

| NBC759 | Tea Bag | 45 | >95 | 36 | [4] |

| Microwave | 58 | >95 | 46 | [4] | |

| Manual | 85 | >95 | 78 | [4] |

Table 2: Representative Yield and Purity of Synthesized Peptides.[4] Note: These values are for specific peptide sequences and serve as a general illustration of synthesis outcomes. The efficiency of incorporating this compound will be sequence-dependent.

Experimental Protocols: Manual Solid-Phase Synthesis of a D-Glu Containing Tripeptide

This section provides a detailed protocol for the manual solid-phase synthesis of a model tripeptide, for example, H-Ala-D-Glu-Gly-NH2, using Fmoc chemistry on a Rink Amide resin.

Materials

-

Rink Amide MBHA resin

-

Fmoc-Gly-OH

-

Fmoc-D-Glu(OtBu)-OH

-

Fmoc-Ala-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether (cold)

Step-by-Step Procedure

Step 1: Resin Swelling and Initial Deprotection

-

Place the Rink Amide resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.[5]

-

Add DMF to swell the resin for at least 1 hour.[5]

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.[5]

-

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

Step 2: Coupling of the First Amino Acid (Fmoc-Gly-OH)

-

In a separate vial, dissolve Fmoc-Gly-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[6]

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).[7]

-

Wash the resin with DMF (5 times) and DCM (3 times).

Step 3: Chain Elongation - Deprotection and Coupling of Fmoc-D-Glu(OtBu)-OH

-

Repeat the Fmoc deprotection procedure as described in Step 1 (sub-steps 4-7).

-

Prepare the activated solution of Fmoc-D-Glu(OtBu)-OH as described in Step 2 (sub-steps 1-2), using the appropriate molar equivalents.

-

Couple the activated Fmoc-D-Glu(OtBu)-OH to the resin-bound glycine (B1666218) as described in Step 2 (sub-steps 3-6).

Step 4: Chain Elongation - Deprotection and Coupling of Fmoc-Ala-OH

-

Repeat the Fmoc deprotection procedure as described in Step 1 (sub-steps 4-7).

-

Prepare the activated solution of Fmoc-Ala-OH as described in Step 2 (sub-steps 1-2).

-

Couple the activated Fmoc-Ala-OH to the resin-bound dipeptide as described in Step 2 (sub-steps 3-6).

Step 5: Final Fmoc Deprotection

-

After the final amino acid has been coupled, perform a final deprotection (as in Step 1, sub-steps 4-7) to remove the N-terminal Fmoc group.

Step 6: Cleavage and Global Deprotection

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting group (OtBu from D-glutamic acid).

-

Filter the resin and collect the filtrate containing the peptide.

Step 7: Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase peptide synthesis of the model tripeptide H-Ala-D-Glu-Gly-NH2.

Figure 1: General workflow for the manual solid-phase synthesis of a tripeptide containing D-glutamic acid.

Biological Signaling Pathway

D-amino acids can significantly influence the interaction of peptides with their biological targets. A prominent example of a signaling pathway where a D-amino acid plays a critical role is the N-methyl-D-aspartate (NMDA) receptor pathway in the central nervous system. While the primary agonist is the L-amino acid glutamate, the NMDA receptor requires a co-agonist, with D-serine being even more potent than glycine.[4] D-glutamate itself can also act as a neurotransmitter and modulate neuronal activity. The following diagram illustrates a simplified NMDA receptor signaling cascade.

Figure 2: Simplified NMDA receptor signaling pathway activated by L-glutamate and a D-amino acid co-agonist.

Conclusion

This compound is an indispensable building block in modern peptide chemistry, enabling the synthesis of peptides with enhanced proteolytic stability and potentially novel biological activities. The principles of Fmoc-SPPS, coupled with optimized protocols, allow for the efficient and high-purity synthesis of peptides containing this non-canonical amino acid. The ability to strategically incorporate D-glutamic acid opens up new avenues for the design of more robust and effective peptide-based therapeutics and research tools. Understanding the nuances of its application, from synthesis to biological function, is crucial for researchers and developers in the pharmaceutical and biotechnological fields.

References

Fmoc-D-Glu-OH molecular weight and formula

An In-depth Technical Guide on Fmoc-D-Glu-OH

This guide provides an overview of the chemical properties of this compound, a derivative of D-glutamic acid. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Compound Data

This compound, also known as N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid, is a commonly used building block in solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile and allows for the sequential addition of amino acids to a growing peptide chain.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for stoichiometric calculations in synthesis protocols and for the characterization of the compound.

| Property | Value |

| Molecular Weight | 369.37 g/mol [1] |

| Molecular Formula | C₂₀H₁₉NO₆[1][2] |

Experimental Protocols

Detailed experimental protocols for the use of this compound in peptide synthesis are extensive and depend on the specific peptide sequence and the solid support used. A general workflow for the incorporation of an this compound residue into a peptide chain using a solid-phase approach is outlined below.

Logical Relationship of Compound Identifiers

The chemical structure of this compound dictates its molecular formula, which in turn determines its molecular weight. This hierarchical relationship is fundamental to the chemical identity of the compound.

References

The Strategic Incorporation of D-Amino Acids in Peptide Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the pursuit of enhanced stability, prolonged half-life, and improved efficacy is paramount. While nature predominantly utilizes L-amino acids as the building blocks of proteins, their synthetic mirror images, D-amino acids, offer a powerful tool to overcome the inherent limitations of natural peptides. This technical guide provides an in-depth overview of the strategic incorporation of D-amino acids in peptide design, summarizing key quantitative data, detailing experimental protocols, and visualizing critical workflows and pathways.

Core Principles: The D-Amino Acid Advantage

The primary advantage of substituting L-amino acids with their D-enantiomers stems from stereochemistry. Endogenous proteases, the enzymes responsible for peptide degradation, are chiral and specifically recognize L-amino acid residues. By introducing D-amino acids, peptides become sterically unrecognizable to these enzymes, leading to a significant increase in resistance to proteolysis.[1][2] This fundamental principle translates into several key benefits for therapeutic peptides:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are not easily degraded by proteases, leading to a longer circulating half-life in vivo.[1][3]

-

Improved Bioavailability: Increased stability often translates to better absorption and a more sustained therapeutic effect.

-

Modulation of Secondary Structure: The introduction of a D-amino acid can induce or disrupt specific secondary structures like β-turns or α-helices, which can be crucial for receptor binding and biological activity.

-

Reduced Immunogenicity: As they are less prone to proteolytic processing and presentation by antigen-presenting cells, peptides incorporating D-amino acids may exhibit lower immunogenicity.

Quantitative Impact of D-Amino Acid Substitution

The incorporation of D-amino acids has a quantifiable impact on the stability and activity of peptides. The following tables summarize key data from studies comparing L-peptides with their D-amino acid-substituted counterparts.

Table 1: Proteolytic Stability of L-Peptides vs. D-Amino Acid Substituted Peptides

| Peptide Sequence | Modification | Matrix | Half-life (t½) | Reference |

| TPTPTGTQTPT (MUC2 epitope) | None (All L-amino acids) | 10% Human Serum | < 24 h | [4] |

| t PTPTGTQTPt (MUC2 epitope) | N- and C-terminal D-amino acid substitution | 10% Human Serum | > 96 h | [4] |

| Polybia-MPI (L-amino acids) | None | Trypsin (2 mg/ml, 6h) | ~0% remaining | [5] |

| D -Polybia-MPI (All D-amino acids) | Full D-amino acid substitution | Trypsin (2 mg/ml, 6h) | ~100% remaining | [5] |

| RDP215 (L-amino acids) | None | Human Serum | Significant degradation | [3] |

| 9D -RDP215 (9 D-amino acid substitutions) | Partial D-amino acid substitution | Human Serum | Stabilizing effect observed | [3] |

Note: Lowercase letters in peptide sequences denote D-amino acids.

Table 2: Receptor Binding Affinity of L-Peptides vs. D-Amino Acid Analogs

| Peptide | Receptor | Assay | Binding Affinity (Ki or IC50) | Reference |

| Neurokinin A (4-10) | Human Tachykinin NK(2) | Radioligand Binding | High Affinity | [6] |

| [D-Phe6]NKA(4-10) | Human Tachykinin NK(2) | Radioligand Binding | Drastically Reduced Affinity | [6] |

| [D-Val7]NKA(4-10) | Human Tachykinin NK(2) | Radioligand Binding | Drastically Reduced Affinity | [6] |

| Dermorphin (B549996) (contains D-Ala) | Mu-opioid Receptor | Radioligand Displacement | Ki = 0.7 nM | [7] |

| Dermorphin (contains D-Ala) | Delta-opioid Receptor | Radioligand Displacement | Ki = 62 nM | [7] |

| Dermorphin (contains D-Ala) | Kappa-opioid Receptor | Radioligand Displacement | Ki > 5000 nM | [7] |

Experimental Protocols

The successful integration of D-amino acids into therapeutic peptides relies on a robust set of experimental methodologies. This section details the core protocols for the synthesis, structural analysis, and stability assessment of these modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with D-Amino Acid Incorporation

Objective: To synthesize a peptide containing one or more D-amino acids.

Materials:

-

Fmoc-protected L-amino acids

-

Fmoc-protected D-amino acids

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Automated or manual peptide synthesizer

Methodology:

-

Resin Swelling: Swell the resin in a suitable solvent like DMF in the reaction vessel.

-

First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid (L or D) to the resin using a coupling agent and a base.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a deprotection solution.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Sequential Amino Acid Coupling: Sequentially couple the subsequent Fmoc-protected amino acids (L or D) according to the desired peptide sequence, repeating the deprotection and washing steps after each coupling.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure (α-helix, β-sheet, random coil) of a peptide in solution.

Materials:

-

Purified peptide sample

-

CD-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Quartz cuvette (e.g., 1 mm path length)

-

CD Spectropolarimeter

Methodology:

-

Sample Preparation: Dissolve the purified peptide in the CD-compatible buffer to a known concentration (typically 0.1-0.2 mg/mL).

-

Instrument Setup:

-

Turn on the nitrogen purge and allow the instrument to stabilize.

-

Set the wavelength range, typically 190-260 nm for far-UV CD.

-

Set other parameters such as bandwidth, scanning speed, and number of accumulations.

-

-

Blank Measurement: Record a baseline spectrum of the buffer alone in the same cuvette.

-

Sample Measurement: Record the CD spectrum of the peptide sample.

-

Data Processing:

-

Subtract the buffer baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).

-

-

Data Analysis: Analyze the resulting spectrum to determine the percentage of α-helix, β-sheet, and random coil content using deconvolution software.

Protocol 3: Protease Degradation Assay

Objective: To assess the stability of a peptide in the presence of proteases.

Materials:

-

Purified peptide sample (L- and D-amino acid versions)

-

Protease solution (e.g., trypsin, chymotrypsin, or human serum)

-

Assay buffer

-

Quenching solution (e.g., TFA)

-

RP-HPLC system with a UV detector

-

Mass spectrometer (optional, for metabolite identification)

Methodology:

-

Reaction Setup:

-

Prepare solutions of the L- and D-amino acid-containing peptides at a known concentration in the assay buffer.

-

In separate tubes, mix the peptide solutions with the protease solution.

-

Include a control sample for each peptide without the protease.

-

-

Incubation: Incubate all samples at a physiological temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction tube.

-

Quenching: Immediately quench the enzymatic reaction in the aliquot by adding a quenching solution.

-

Analysis:

-

Analyze each quenched aliquot by RP-HPLC.

-

Monitor the peak area of the intact peptide at a specific wavelength (e.g., 214 nm).

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining over time for both the L- and D-amino acid-containing peptides.

-

Calculate the half-life (t½) of each peptide under the assay conditions.

-

Visualizing Molecular Interactions and Experimental Processes

Diagrams are essential tools for understanding complex biological systems and experimental designs. The following sections provide visualizations created using the Graphviz DOT language.

Signaling Pathway: Dermorphin and the Mu-Opioid Receptor

Dermorphin is a naturally occurring opioid peptide that contains a D-alanine residue, which is crucial for its high affinity and selectivity for the mu-opioid receptor. The following diagram illustrates the canonical signaling pathway initiated by the binding of dermorphin to this G-protein coupled receptor (GPCR).

Experimental Workflow: Preclinical Development of a D-Amino Acid Peptide Therapeutic

The development of a novel D-amino acid-containing peptide therapeutic follows a structured preclinical workflow. This diagram outlines the key stages from initial design to readiness for clinical trials.

Conclusion

The strategic incorporation of D-amino acids represents a powerful and versatile tool in the design of peptide-based therapeutics. By enhancing proteolytic stability, modulating conformation, and potentially reducing immunogenicity, D-amino acid substitution can significantly improve the pharmacokinetic and pharmacodynamic properties of peptide drug candidates. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental validation, will enable researchers and drug developers to fully harness the potential of D-amino acids in creating the next generation of innovative and effective peptide medicines.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Early Engineering Approaches to Improve Peptide Developability and Manufacturability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of the Fmoc Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and reliable assembly of complex peptide chains. Its widespread use in solid-phase peptide synthesis (SPPS) stems from its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This guide provides a comprehensive technical overview of Fmoc chemistry, including its mechanism of action, detailed experimental protocols, quantitative stability data, and a discussion of common challenges and solutions.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group lies in its stability under acidic and neutral conditions, while being readily cleaved by mild bases, most commonly piperidine (B6355638).[1][2] This orthogonality is crucial in SPPS, as it allows for the selective deprotection of the N-terminal α-amino group of the growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage to the solid support.[1][]

The key structural feature of the Fmoc group is the fluorenyl ring system, which renders the proton on the 9-position of the fluorene (B118485) moiety acidic.[4][5] This acidity facilitates a β-elimination reaction in the presence of a base, leading to the cleavage of the carbamate (B1207046) bond and the release of the free amine.[6][7]

Mechanism of Fmoc Protection and Deprotection

Protection of Amino Acids

The Fmoc group is typically introduced onto the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1] Fmoc-OSu is often preferred as it minimizes the formation of dipeptide byproducts.[8]

Deprotection of the Fmoc Group

The removal of the Fmoc group is a two-step process initiated by a base, typically a secondary amine like piperidine.[4][6]

-

Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorenyl ring.[4][5]

-

β-Elimination: This is followed by a rapid β-elimination, which liberates the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[6][7] The reactive DBF is then scavenged by the excess amine to form a stable adduct.[2][6]

The deprotection reaction can be monitored in real-time by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong UV absorbance.[9][10]

Quantitative Data on Fmoc Group Lability

The rate of Fmoc deprotection is influenced by the choice of base, its concentration, the solvent, and temperature. The following tables summarize the lability of the Fmoc group under various conditions.

Table 1: Stability of the Fmoc Group with Different Bases

| Base | Concentration | Solvent | Half-life (t½) | Reference(s) |

| Piperidine | 20% | DMF | ~6 seconds | [2][8] |

| Piperidine | 5% | DMF | ~20 seconds | [8] |

| Piperazine | 5% | DMF | - | [2] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% | DMF | Faster than 20% piperidine | [11][12] |

| Morpholine | 50% | DMF | ~1 minute | [8] |

| Dicyclohexylamine | 50% | DMF | ~35 minutes | [8] |

| Diisopropylethylamine (DIEA) | 50% | DMF | ~10 hours | [8] |

Table 2: Influence of Solvent on Fmoc Cleavage

| Solvent | Temperature | Fmoc Cleavage (%) after 15 min | Reference(s) |

| DMSO | 120°C | >95 | [13] |

| DMF | 120°C | >95 | [13] |

| NMP | 120°C | >95 | [13] |

| Acetonitrile | 120°C | ~60 | [13] |

| Chloroform | 120°C | 0 | [13] |

| Methanol | 120°C | 0 | [13] |

Experimental Protocols

Synthesis of Fmoc-Protected Amino Acids

This protocol describes a general procedure for the N-terminal protection of an amino acid using Fmoc-OSu.[1][4]

Materials:

-

Amino acid

-

10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate

-

Fmoc-OSu

-

Dioxane or acetone (B3395972)

-

Diethyl ether

-

Dilute hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid (1.0 equivalent) in the basic aqueous solution.

-

Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.

-

Extract the Fmoc-amino acid with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product, which can be further purified by crystallization.

Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc Chemistry

The following is a generalized protocol for one cycle of amino acid addition in SPPS.[14][15]

Materials:

-

Fmoc-protected amino acid

-

Resin with a suitable linker (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides)[14]

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Deprotection solution: 20% (v/v) piperidine in DMF[14]

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)[14]

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) for washing (optional)

Procedure:

-

Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes in a reaction vessel.[1]

-

Fmoc Deprotection:

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[9]

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add DIPEA (2-3 equivalents relative to the amino acid) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test (ninhydrin test) on a small sample of the resin to confirm the completion of the coupling reaction (a negative result indicates complete coupling).[14]

This cycle is repeated until the desired peptide sequence is assembled.

Cleavage of the Peptide from the Resin

After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))[14]

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[14]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide with cold diethyl ether and dry it under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Mechanisms

Fmoc Deprotection Mechanism

References

- 1. benchchem.com [benchchem.com]

- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. peptide.com [peptide.com]

- 13. chimia.ch [chimia.ch]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. chem.uci.edu [chem.uci.edu]

A Technical Guide to the Certificate of Analysis and Purity Standards of Fmoc-D-Glu-OH

For researchers, scientists, and professionals in drug development, a thorough understanding of the quality and purity of starting materials is paramount. This guide provides an in-depth overview of the Certificate of Analysis (CoA) and purity standards for N-α-Fmoc-D-glutamic acid (Fmoc-D-Glu-OH), a key building block in solid-phase peptide synthesis (SPPS).

Physicochemical Properties and Identification

This compound is a derivative of the D-enantiomer of glutamic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group. This protecting group is crucial for the stepwise assembly of amino acids in peptide synthesis.

Table 1: General Physicochemical Properties of this compound

| Property | Specification |

| CAS Number | 104091-09-0 |

| Molecular Formula | C₂₀H₁₉NO₆ |

| Molecular Weight | 369.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Typically in the range of 80-96 °C (often for the protected form Fmoc-D-Glu(OtBu)-OH)[] |

| Storage | 2-8°C, protected from moisture[] |

Identity is typically confirmed using Fourier Transform Infrared (FTIR) spectroscopy. The spectrum will exhibit characteristic peaks for the functional groups present in the molecule, including the carbonyls of the carboxylic acids and the urethane (B1682113) linkage of the Fmoc group, as well as the aromatic signals from the fluorenyl moiety.

Purity Standards and Impurity Profile

The purity of this compound is a critical parameter that directly impacts the quality and purity of the final synthesized peptide. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing chemical purity, while enantiomeric purity is determined by chiral HPLC.

Table 2: Typical Purity Specifications for this compound

| Parameter | Method | Typical Specification |

| Purity (Assay) | HPLC | ≥ 98.0% (area %) |

| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% (D-enantiomer) |

| Identity | IR | Conforms to structure |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

| Solubility | Visual | Clear solution in DMF |

Common Impurities in Fmoc-Amino Acids

During the synthesis and storage of Fmoc-amino acids, several related impurities can arise. It is crucial to control these impurities as they can be incorporated into the peptide chain, leading to difficult-to-separate byproducts.

Table 3: Common Process-Related Impurities in Fmoc-Amino Acids

| Impurity | Origin | Consequence in Peptide Synthesis | Typical Limit |

| Free D-Glutamic Acid | Incomplete Fmoc protection or degradation | Double addition of the amino acid | ≤ 0.2% |

| Fmoc-D-Glu-D-Glu-OH (Dipeptide) | Reaction of Fmoc-Cl with already formed this compound | Insertion of a dipeptide instead of a single amino acid | ≤ 0.1% |

| Fmoc-β-Ala-OH | Rearrangement of the Fmoc activating agent (e.g., Fmoc-OSu) | Insertion of a β-alanine residue | ≤ 0.1% |

| L-Enantiomer | Racemization during synthesis | Formation of diastereomeric peptides | ≤ 0.5% |

| Acetic Acid | Residual solvent (ethyl acetate) hydrolysis | N-terminal capping (truncation of the peptide chain) | ≤ 0.02% |

Experimental Protocols for Quality Control

Detailed analytical methods are essential for the accurate assessment of this compound quality. Below are generalized protocols for the key analytical techniques.

HPLC Method for Purity Determination

This method is used to separate this compound from its organic impurities.

Protocol:

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the main compound and any late-eluting impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm or 301 nm.

-

Column Temperature: Ambient or controlled at 25°C.

-

-

Data Analysis: Integrate the peak areas of all components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate the D- and L-enantiomers of Fmoc-Glu-OH.

Protocol:

-

Sample Preparation: Prepare the sample as described for the purity analysis, dissolving it in the mobile phase.

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral stationary phase (CSP) is commonly used (e.g., Lux Cellulose-1 or Lux Amylose-2).[2]

-

Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., ethanol (B145695) or isopropanol) with a small amount of an acidic modifier (e.g., 0.1% TFA). A common mobile phase could be Hexane/Ethanol/TFA (90:10:0.1).[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Column Temperature: Ambient.

-

-

Data Analysis: The two enantiomers will have different retention times. The enantiomeric purity is calculated based on the peak areas of the D- and L-enantiomers.

NMR Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The resulting spectrum should show characteristic signals corresponding to the protons of the fluorenyl group (aromatic region, ~7.2-7.9 ppm), the CH and CH₂ protons of the Fmoc group, and the protons of the glutamic acid backbone. The integration of these signals should be consistent with the number of protons in the molecule.

FTIR Spectroscopy for Functional Group Identification

FTIR is a rapid and simple method to confirm the presence of key functional groups.

Protocol:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum should display characteristic absorption bands for O-H stretching (from the carboxylic acids), C-H stretching (aromatic and aliphatic), C=O stretching (from the carboxylic acids and the urethane), and C=C stretching (from the aromatic rings).

Visualizing the Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control analysis of a batch of this compound.

This workflow ensures that each batch of this compound meets the required quality standards before being used in peptide synthesis.

Chemical Structure and Key Moieties

The structure of this compound is fundamental to its function. The diagram below highlights the key chemical moieties.

References

basic principles of Fmoc solid-phase peptide synthesis (SPPS)

An In-depth Technical Guide on the Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide synthesis in both academic research and industrial drug development. Among the various methodologies, the Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used due to its mild reaction conditions and suitability for the synthesis of a diverse range of peptides. This guide provides a detailed overview of the fundamental principles of Fmoc-SPPS, encompassing the core chemical reactions, experimental protocols, and critical parameters.

Core Principles of Fmoc-SPPS

Fmoc-SPPS is characterized by an orthogonal protection strategy, where the temporary Nα-amino protecting group (Fmoc) is labile to a base, while the permanent side-chain protecting groups and the resin linker are labile to an acid.[1][2] This allows for the selective deprotection and sequential addition of amino acids to a growing peptide chain anchored to an insoluble solid support.[3][4] The entire process is a cyclical series of deprotection, washing, coupling, and washing steps.[5]

The Fmoc-SPPS Workflow

The synthesis begins with the C-terminal amino acid of the target peptide covalently attached to an insoluble resin.[1][3] The peptide chain is then elongated in the C-to-N direction through a series of repeated cycles.

Key Stages of the Fmoc-SPPS Cycle:

-

Resin Swelling: The resin is swollen in a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to ensure optimal accessibility of the reactive sites.[6][7]

-

Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a mild base, most commonly a solution of 20% piperidine (B6355638) in DMF.[3][6][8] This exposes a free amine group for the subsequent coupling reaction.

-

Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene (DBF) byproduct.[6]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amine on the resin.[3] This is a critical step, and a variety of coupling reagents are available to facilitate the formation of the peptide bond.

-

Washing: Excess reagents and byproducts from the coupling reaction are removed by washing the resin.[6]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA).[3][9]

Visualizing the Workflow

Caption: Overall workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Core Chemical Reactions

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[10] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the elimination of dibenzofulvene and the release of the free amine as a carbamic acid, which subsequently decarboxylates.[4]

Caption: Mechanism of Fmoc deprotection by piperidine.

Amino Acid Coupling

The formation of the peptide bond requires the activation of the carboxyl group of the incoming Fmoc-amino acid. This is typically achieved using a coupling reagent to form a reactive intermediate that is susceptible to nucleophilic attack by the free amine on the resin-bound peptide.[3]

Caption: General mechanism of amino acid coupling in Fmoc-SPPS.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is crucial for the successful synthesis of the final peptide. The following tables summarize key quantitative parameters.

Table 1: Common Resins for Fmoc-SPPS

| Resin Type | Linker Type | C-terminal Functionality | Typical Loading Capacity (mmol/g) | Reference |

| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic acid | 0.5 - 1.0 | [6] |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Carboxylic acid (protected) | 1.0 - 2.0 | [2][6] |

| Rink Amide Resin | Fmoc-protected amino-xanthenyl | Amide | 0.4 - 0.8 | [6] |

Table 2: Common Reagents and Reaction Conditions

| Step | Reagent | Concentration | Reaction Time | Reference |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | 5 - 20 minutes (often 2x) | [6][11] |

| Amino Acid Coupling | Fmoc-amino acid | 3 - 5 equivalents | 30 minutes - 4 hours | [2][6] |

| Coupling Reagent (e.g., HBTU) | 3 - 5 equivalents | 30 minutes - 4 hours | [11] | |

| Base (e.g., DIPEA) | 6 - 10 equivalents | 30 minutes - 4 hours | [11] | |

| Final Cleavage | Trifluoroacetic acid (TFA) | 95% (with scavengers) | 1 - 4 hours | [3][9] |

Table 3: Common Coupling Reagents

| Reagent | Full Name | Activator Type | Key Features | Reference |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Widely used, efficient, forms HOBt active ester | [12] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Highly efficient, especially for hindered couplings, forms HOAt active ester | [12] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide/Additive | Cost-effective, HOBt suppresses side reactions | [12][13] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | Oxyma-based, safer alternative to HOBt/HOAt reagents | [14] |

Experimental Protocols

Protocol 1: Fmoc Deprotection

-

Wash the peptide-resin with DMF (3 x 1 min).

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature.[6] For difficult sequences, this step may be repeated.[15]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 x 1 min) to remove all traces of piperidine.[6]

Protocol 2: Amino Acid Coupling using HBTU

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), HBTU (3-5 eq.), and HOBt (optional, 3-5 eq.) in DMF.

-

Add a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6-10 eq.) to the activation mixture and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 30 minutes to 4 hours at room temperature.[6] The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

-

Drain the coupling solution and wash the resin with DMF (3-5 x 1 min).

Protocol 3: Cleavage and Final Deprotection

-

Wash the fully assembled peptide-resin with DCM (3 x 1 min) and dry under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[9] The composition of the cocktail may vary depending on the amino acid composition of the peptide to scavenge reactive cationic species.

-

Add the cleavage cocktail to the peptide-resin and agitate for 1-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by reverse-phase HPLC.

Conclusion

Fmoc solid-phase peptide synthesis is a robust and versatile methodology that has enabled the routine synthesis of complex peptides. A thorough understanding of the underlying chemical principles, careful selection of reagents, and optimization of reaction conditions are paramount to achieving high-quality peptide products. This guide provides the fundamental knowledge required for researchers and scientists to successfully apply Fmoc-SPPS in their drug development and research endeavors.

References

- 1. peptide.com [peptide.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. academic.oup.com [academic.oup.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. bachem.com [bachem.com]

- 8. genscript.com [genscript.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 14. bachem.com [bachem.com]

- 15. chempep.com [chempep.com]

An In-depth Technical Guide to Protected Amino Acids for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides, essential tools in biochemical research and drug development, hinges on the precise and controlled assembly of amino acids. This process is made possible through the strategic use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions. This technical guide provides a comprehensive overview of the core principles of protected amino acids in peptide synthesis. It delves into the two predominant strategies, Fmoc/tBu and Boc/Bzl, detailing the chemistry of α-amino and side-chain protection. Quantitative data on the stability of various protecting groups and the efficiency of common coupling reagents are presented in structured tables for easy comparison. Detailed experimental protocols for key steps in solid-phase peptide synthesis (SPPS) are provided. Furthermore, this guide illustrates the application of synthetic peptides in medicine by examining the signaling pathway of a prominent peptide drug, liraglutide (B1674861), through a detailed diagram.

Introduction to Peptide Synthesis and the Role of Protecting Groups

Peptide synthesis is the stepwise formation of peptide bonds between amino acids to create a polypeptide chain of a specific sequence.[1] The fundamental challenge in peptide synthesis lies in controlling the reactivity of the various functional groups present on each amino acid: the α-amino group, the α-carboxyl group, and the side-chain functional group.[2] Without proper control, a chaotic mixture of products would result from the non-specific reactions between these groups.[3]

To achieve the desired peptide sequence, a strategy of temporary and permanent protection is employed.[2] Protecting groups are chemical moieties that are reversibly attached to the reactive functional groups of an amino acid, rendering them inert to the reaction conditions of peptide bond formation.[4]

Key characteristics of an ideal protecting group include:

-

Ease of introduction: The protecting group should be readily and selectively introduced onto the desired functional group in high yield.

-

Stability: It must be stable under the conditions of subsequent reaction steps, such as peptide coupling and the deprotection of other protecting groups.[5]

-

Ease of removal: The protecting group should be removable in high yield under mild conditions that do not affect the newly formed peptide bonds or other protecting groups.[5]

-

Minimal side reactions: The introduction and removal of the protecting group should not induce any unwanted side reactions, such as racemization.

The concept of orthogonality is central to modern peptide synthesis. An orthogonal protection scheme is one in which the different classes of protecting groups can be removed selectively in any order without affecting the others.[6] This allows for the precise and controlled synthesis of complex peptides, including those with modifications like cyclization or branching.[7]

Core Strategies in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), developed by R.B. Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble polymer resin.[3] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing, greatly simplifying the purification process at each step.[1] Two main orthogonal strategies dominate modern SPPS: Fmoc/tBu and Boc/Bzl.

The Fmoc/tBu Strategy

The 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is currently the most widely used method for peptide synthesis.[7] It is characterized by its use of a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups (based on the tert-butyl cation). This represents a fully orthogonal system.[7]

-

α-Amino Protection: The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[8]

-

Side-Chain Protection: Side-chain protecting groups are typically tert-butyl (tBu), trityl (Trt), or Boc derivatives, which are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA).[9]

-

Final Cleavage: The final step involves treating the resin-bound peptide with a strong acid cocktail, typically containing TFA and scavengers, to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.

The Boc/Bzl Strategy

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the older of the two methods but remains valuable for the synthesis of certain peptides, particularly those that are long or prone to aggregation.[1] This strategy is considered "quasi-orthogonal" because both the α-amino and side-chain protecting groups are removed by acid, but at different acid strengths.

-

α-Amino Protection: The Boc group is removed with a moderately strong acid, such as 50% TFA in dichloromethane (B109758) (DCM).[8]

-

Side-Chain Protection: Side-chain protecting groups are typically benzyl-based and require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal.[9]

-

Final Cleavage: A final treatment with a very strong acid cleaves the peptide from the resin and removes the side-chain protecting groups.

Quantitative Data on Protecting Groups and Coupling Reagents

The choice of protecting groups and coupling reagents is critical for the success of peptide synthesis. The following tables provide quantitative data to aid in the selection of the most appropriate reagents for a given synthesis.

Stability of Common Protecting Groups

The stability of a protecting group is paramount to preventing premature deprotection and subsequent side reactions. The following table summarizes the lability of common α-amino and side-chain protecting groups under various conditions.

| Protecting Group | Type | Stable To | Labile To | Comments |

| Fmoc | α-Amino | Acid, Catalytic Hydrogenolysis | 20% Piperidine in DMF | Standard for Fmoc/tBu strategy.[8] |

| Boc | α-Amino, Side-chain (Lys, His) | Base, Catalytic Hydrogenolysis | TFA, HF | Standard for Boc/Bzl strategy.[8] |

| Cbz (Z) | α-Amino, Side-chain (Lys) | Mild Acid, Base | H₂/Pd, HBr/AcOH, Na/liquid NH₃ | Widely used in solution-phase synthesis.[8] |

| tBu (tert-Butyl) | Side-chain (Ser, Thr, Tyr, Asp, Glu) | Base, Catalytic Hydrogenolysis | TFA, HF | Standard for Fmoc/tBu strategy.[9] |

| Trt (Trityl) | Side-chain (Asn, Gln, Cys, His) | Base, Catalytic Hydrogenolysis | 1-5% TFA in DCM, TFA | More acid-labile than tBu.[9] |

| Pbf | Side-chain (Arg) | Base | TFA, HF | More acid-labile than Pmc. |

| Pmc | Side-chain (Arg) | Base | TFA, HF | Less acid-labile than Pbf.[10] |

| Acm (Acetamidomethyl) | Side-chain (Cys) | TFA, HF, Base | Iodine, Hg(II) | Used for selective disulfide bond formation. |

| Alloc (Allyloxycarbonyl) | α-Amino, Side-chain (Lys) | Acid, Base | Pd(0) catalyst | Orthogonal to both Fmoc and Boc strategies.[11] |

Efficiency of Common Coupling Reagents

The efficiency of the coupling reaction is a major determinant of the overall yield and purity of the final peptide. The following table compares the performance of several common coupling reagents, particularly in the context of synthesizing "difficult" sequences, which are prone to aggregation or steric hindrance.

| Coupling Reagent | Class | Typical Crude Purity (%) for a Difficult Decapeptide | Major Impurity Profile | Reference |

| HATU | Uronium/Aminium Salt | ~95% | Low levels of deletion sequences | [12] |

| HBTU | Uronium/Aminium Salt | ~90% | Deletion and modification products | [12] |

| HCTU | Uronium/Aminium Salt | ~92% | Low levels of deletion sequences | [12] |

| DIC/Oxyma | Carbodiimide/Additive | ~85-90% | Deletion sequences, racemization | [13] |

| PyBOP | Phosphonium Salt | ~90% | Deletion sequences | [14] |

Experimental Protocols

The following are detailed protocols for the key steps in Fmoc-based solid-phase peptide synthesis.

Protocol for Fmoc Deprotection

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

-

Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine and the cleaved Fmoc-piperidine adduct.

Protocol for Amino Acid Coupling using HATU

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Allow the reaction to proceed for 1-2 hours with gentle agitation.

-

Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

Protocol for Final Cleavage and Deprotection

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 4.1.

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum for at least 1 hour.

-

Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature. The choice of scavengers in the cocktail depends on the amino acid composition of the peptide.

-

Peptide Precipitation and Isolation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide from the filtrate by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Lyophilization: Dry the crude peptide pellet under vacuum to obtain a fluffy white powder. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application of Synthetic Peptides: A Case Study of Liraglutide and its Signaling Pathway

Synthetic peptides have found widespread application as therapeutic agents. A prominent example is liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity.[15] Liraglutide mimics the action of the endogenous hormone GLP-1, binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor, on pancreatic β-cells and other tissues.[16] This binding initiates a cascade of intracellular signaling events that lead to its therapeutic effects.[17]

The following diagram illustrates the signaling pathway activated by liraglutide upon binding to the GLP-1 receptor.

Caption: Liraglutide binding to the GLP-1R activates Gs protein, leading to cAMP production.

The activation of the GLP-1R by liraglutide leads to the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[16] cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). This cascade ultimately results in glucose-dependent insulin secretion, suppression of glucagon (B607659) release, and promotion of β-cell proliferation and survival.[18]

Conclusion

The use of protected amino acids is the cornerstone of modern peptide synthesis, enabling the creation of complex and highly specific peptide molecules for a wide range of applications in research and medicine. The choice between the Fmoc/tBu and Boc/Bzl strategies, along with the careful selection of side-chain protecting groups and coupling reagents, is crucial for the successful synthesis of a target peptide. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field. The example of liraglutide highlights the profound impact of synthetic peptides on human health, underscoring the importance of continued innovation in peptide chemistry.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. Amino Protecting Groups Stability [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. peptide.com [peptide.com]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. bachem.com [bachem.com]

- 14. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. What is the mechanism of action of Liraglutide? [synapse.patsnap.com]

- 16. What is the mechanism of Liraglutide? [synapse.patsnap.com]

- 17. Liraglutide, a human glucagon‐like peptide‐1 analogue, stimulates AKT‐dependent survival signalling and inhibits pancreatic β‐cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Fmoc-protected amino acids, essential building blocks in modern solid-phase peptide synthesis (SPPS). This document outlines the potential hazards, recommended handling procedures, and emergency protocols to ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Additionally, it provides detailed experimental protocols for the use of Fmoc-amino acids in SPPS.

Introduction to Fmoc Amino Acids in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is an alkali-labile amine protecting group that has become central to modern solid-phase peptide synthesis.[1] Its widespread adoption is due to its mild deprotection conditions, which utilize a weak base like piperidine (B6355638). This approach preserves the integrity of acid-sensitive amino acid side chains and the linkage to the solid support, a significant advantage over the harsher acid-based deprotection methods of Boc/Bzl chemistry.[1][2] The orthogonality of the Fmoc group, being base-labile while side-chain protecting groups are acid-labile, allows for selective deprotection and elongation of the peptide chain, enabling the synthesis of complex and sensitive peptides with high purity and yield.[1][2][3]

Hazard Identification and Safety Precautions

While Fmoc-amino acids are generally considered less hazardous than many other laboratory chemicals, it is crucial to handle them with appropriate care. The primary hazards are associated with their potential for irritation upon contact and the risks associated with the solvents and reagents used in conjunction with them, particularly during the deprotection and cleavage steps of SPPS.

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[4][5]

-

Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[4][6]

Occupational Exposure Limits:

Specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for Fmoc-amino acids. Therefore, it is essential to handle them in a well-ventilated area, preferably within a fume hood, to minimize potential exposure.

Toxicity Data:

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling Fmoc-amino acids and the associated reagents.

| PPE Item | Specification | Purpose |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and splashes of solvents or reagents. |

| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact with the Fmoc-amino acids and solvents. |

| Body Protection | A laboratory coat. | To protect clothing and skin from spills. |

| Respiratory Protection | Generally not required under normal use with adequate ventilation. A dust mask may be considered for handling large quantities of powder. | To prevent inhalation of fine powders. |

Handling and Storage

Proper handling and storage are critical to maintain the quality and integrity of Fmoc-amino acids and to ensure a safe working environment.

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood, especially when handling powders or volatile solvents.

-

Avoid the formation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Ensure that all containers are properly labeled.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed to prevent moisture absorption and contamination.

-

For long-term storage, refrigeration at 2-8°C is recommended.

-

Allow refrigerated containers to warm to room temperature before opening to prevent condensation of moisture onto the product.

Stability and Degradation:

Fmoc-amino acids are generally stable under acidic and neutral conditions but are sensitive to bases.[1] The primary degradation pathway is the premature removal of the Fmoc group, which can be initiated by basic impurities in solvents like dimethylformamide (DMF).[7] DMF can degrade over time to produce dimethylamine, a base that can cleave the Fmoc group.[7] While generally stable for short periods at room temperature, prolonged exposure can lead to degradation.[1]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

Spill Response:

-

Small Spills: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and then sweep or scoop the material into a designated waste container.

-

Prevent the spilled material from entering drains or waterways.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Experimental Protocols

The following are detailed methodologies for key experiments involving Fmoc-amino acids in solid-phase peptide synthesis.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The SPPS cycle using Fmoc chemistry is a repetitive process involving several key steps.

Caption: General workflow of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Detailed Protocol for Fmoc Deprotection

This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of a resin-bound peptide.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

20% (v/v) Piperidine in peptide synthesis-grade DMF

-

Peptide synthesis-grade DMF

-

Reaction vessel with a sintered glass filter

-

Shaker or nitrogen bubbling system for agitation

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate for 1-5 minutes at room temperature.[7]

-

Main Deprotection: Drain the piperidine solution. Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15-20 minutes at room temperature.[7]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

Decision Tree for PPE Selection

The following diagram provides a logical guide for selecting the appropriate personal protective equipment.

Caption: Decision tree for selecting appropriate PPE for handling Fmoc amino acids.

Physicochemical and Purity Data

The following tables summarize key physicochemical properties and purity specifications for common Fmoc-amino acids.

Table 1: Physicochemical Properties of Common Fmoc-Protected Amino Acids [8]

| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Fmoc-Ala-OH | 311.34 | 143-146 |

| Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 |

| Fmoc-Asn(Trt)-OH | 596.68 | 175-180 |

| Fmoc-Asp(OtBu)-OH | 411.46 | 148-152 |

| Fmoc-Cys(Trt)-OH | 585.72 | 170-175 |

| Fmoc-Gln(Trt)-OH | 610.71 | 185-190 |

| Fmoc-Glu(OtBu)-OH | 425.49 | 145-149 |

| Fmoc-Gly-OH | 297.31 | 172-176 |

| Fmoc-His(Trt)-OH | 619.71 | 155-160 |

| Fmoc-Ile-OH | 353.42 | 143-147 |

| Fmoc-Leu-OH | 353.42 | 133-137 |

| Fmoc-Lys(Boc)-OH | 468.55 | 120-125 |

| Fmoc-Met-OH | 371.45 | 128-132 |

| Fmoc-Phe-OH | 387.44 | 182-186 |

| Fmoc-Pro-OH | 337.38 | 112-116 |

| Fmoc-Ser(tBu)-OH | 383.44 | 128-132 |

| Fmoc-Thr(tBu)-OH | 397.47 | 135-139 |

| Fmoc-Trp(Boc)-OH | 526.59 | 130-135 |

| Fmoc-Tyr(tBu)-OH | 459.54 | 148-152 |

| Fmoc-Val-OH | 339.39 | 143-146 |

Note: Melting points are approximate and can vary depending on the supplier and purity.

Table 2: Purity Specifications for High-Quality Fmoc-Amino Acids

| Specification | Limit | Rationale |

| HPLC Purity | ≥ 99% | Ensures high-quality starting material for peptide synthesis.[9] |

| Enantiomeric Purity | ≥ 99.8% | Minimizes the incorporation of D-amino acids into the peptide chain.[9] |

| Free Amino Acid | ≤ 0.2% | Reduces the risk of double insertions during coupling steps.[9] |

| Acetate Content | ≤ 0.02% | Minimizes chain termination by acetylation of the N-terminus.[9] |

| Amino Acid-Derived Impurities | ≤ 0.1% | Ensures a cleaner synthesis profile and easier purification.[9] |

Conclusion

The safe handling of Fmoc-amino acids is paramount for the protection of laboratory personnel and the integrity of research outcomes. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and ensure the successful application of these vital reagents in peptide synthesis. A thorough understanding of the potential hazards, the consistent use of appropriate personal protective equipment, and the implementation of proper handling and disposal procedures are the cornerstones of a safe and productive research environment.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. chempep.com [chempep.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. FMOC-amino acid surfactants: discovery, characterization and chiroptical spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fmoc-D-Glu-OH in Manual Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Glu-OH and its side-chain protected derivatives are essential building blocks in the solid-phase peptide synthesis (SPPS) of peptides containing D-glutamic acid. The use of the D-enantiomer can significantly impact the biological activity and proteolytic stability of synthetic peptides, making it a valuable tool in drug discovery and development. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group offers the advantage of being stable under acidic conditions while being easily removable with a mild base, typically piperidine (B6355638).[1] This orthogonality is crucial for the stepwise elongation of the peptide chain without compromising the acid-labile side-chain protecting groups.[1] This document provides detailed protocols and technical data for the application of this compound in manual SPPS.

Physicochemical and Purity Specifications

The quality of the amino acid derivatives is paramount for the successful synthesis of high-purity peptides. The following table summarizes the typical specifications for this compound and its commonly used side-chain protected form, Fmoc-D-Glu(OtBu)-OH. The tert-butyl (OtBu) group is a standard choice for protecting the γ-carboxyl group of glutamic acid, preventing side reactions during synthesis.[2]

| Property | This compound | Fmoc-D-Glu(OtBu)-OH |

| CAS Number | 121343-82-6 | 104091-08-9 |